N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
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Overview
Description
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization to form the pyrrolidinone ring. The final step involves the coupling of the pyrrolidinone derivative with 3,3-diphenylpropanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as palladium or copper, in cross-coupling reactions, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide shares structural similarities with other pyrrolidinone derivatives and diphenylpropanamide compounds.
- Compounds such as 3-methoxyphenylpyrrolidinone and diphenylpropanamide derivatives exhibit similar chemical properties and reactivity.
Uniqueness
- The unique combination of the methoxyphenyl group, pyrrolidinone ring, and diphenylpropanamide moiety in this compound provides distinct chemical and biological properties that are not observed in other similar compounds.
- This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C23H26N2O3 |
Molecular Weight | 378.46 g/mol |
LogP | 3.5547 |
Polar Surface Area | 47.994 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.
Research on similar compounds indicates that they may exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Certain analogs have been noted for their ability to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.
Case Studies and Research Findings
-
Antioxidant Activity :
A study evaluating structurally related compounds found that they effectively scavenged free radicals in vitro, indicating potential for use as dietary supplements or therapeutic agents against oxidative damage . -
Antimicrobial Properties :
Research has shown that compounds similar to this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth . -
Anti-inflammatory Effects :
In vitro studies demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects. This could be particularly relevant for chronic inflammatory diseases .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Evidence/Findings |
---|---|
Antioxidant | Effective in scavenging free radicals |
Antimicrobial | Inhibition of S. aureus and E. coli growth |
Anti-inflammatory | Reduced pro-inflammatory cytokine production |
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-23-14-8-13-22(16-23)28-18-21(15-26(28)30)27-25(29)17-24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,16,21,24H,15,17-18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAGRIFHJHEUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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